N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide
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Overview
Description
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide is a complex organic compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a 4-hydroxybutanehydrazide moiety
Preparation Methods
The synthesis of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution with 3-Chlorophenyl Group:
Attachment of 4-Hydroxybutanehydrazide Moiety: This step involves the reaction of the pyrrolidine derivative with 4-hydroxybutanehydrazide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticonvulsant and analgesic properties.
Biological Studies: It is used in studies related to its interaction with various biological targets, including voltage-gated sodium and calcium channels.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide involves its interaction with specific molecular targets. The compound is known to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial for its anticonvulsant and analgesic effects . These interactions inhibit the activity of these channels, thereby reducing neuronal excitability and pain perception.
Comparison with Similar Compounds
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds also feature a chlorophenyl group and exhibit antitubercular activity.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and are used in various medicinal applications.
The uniqueness of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide lies in its specific substitution pattern and its potential for diverse biological activities.
Properties
Molecular Formula |
C14H16ClN3O4 |
---|---|
Molecular Weight |
325.75 g/mol |
IUPAC Name |
N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide |
InChI |
InChI=1S/C14H16ClN3O4/c15-9-3-1-4-10(7-9)18-13(21)8-11(14(18)22)16-17-12(20)5-2-6-19/h1,3-4,7,11,16,19H,2,5-6,8H2,(H,17,20) |
InChI Key |
MZVVWGUYIHHVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC(=O)CCCO |
Origin of Product |
United States |
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